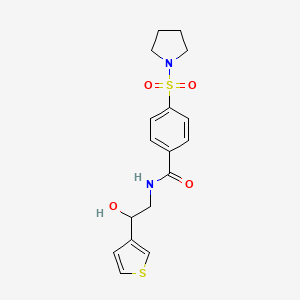

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Description

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a benzamide derivative featuring a 4-pyrrolidin-1-ylsulfonyl substituent on the benzamide core and a 2-hydroxy-2-(thiophen-3-yl)ethyl side chain. This compound combines a sulfonamide group with a heterocyclic thiophene moiety, structural motifs commonly associated with bioactive molecules in medicinal chemistry.

Properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-3-ylethyl)-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S2/c20-16(14-7-10-24-12-14)11-18-17(21)13-3-5-15(6-4-13)25(22,23)19-8-1-2-9-19/h3-7,10,12,16,20H,1-2,8-9,11H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHGUIYROIIAVTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(C3=CSC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the benzamide core: This can be achieved by reacting a suitable benzoyl chloride with an amine.

Introduction of the sulfonyl group: This step might involve sulfonylation using reagents like sulfonyl chlorides.

Attachment of the pyrrolidinyl group: This can be done through nucleophilic substitution reactions.

Incorporation of the thiophene moiety: This might involve coupling reactions such as Suzuki or Stille coupling.

Hydroxylation: The final step could involve hydroxylation of the ethyl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, particularly at the thiophene ring or the hydroxyl group.

Reduction: Reduction reactions could target the sulfonyl group or the benzamide core.

Substitution: Various substitution reactions could occur, especially at the aromatic rings.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Like lithium aluminum hydride or sodium borohydride.

Catalysts: Palladium or platinum catalysts for coupling reactions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Potential use as a biochemical probe or in drug discovery.

Medicine: Possible therapeutic applications due to its structural features.

Industry: Use in the development of new materials or as a catalyst.

Mechanism of Action

The mechanism of action would depend on the specific application. In a medicinal context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Benzamide Derivatives with Thiophen-3-yl Substituents

Compounds such as N-(2-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (Blass et al., –5) share the benzamide-thiophen-3-yl backbone but differ in their substituents. These analogs utilize piperazine-ethoxyethyl side chains instead of the hydroxyethyl group in the target compound. The piperazine moiety introduces basic nitrogen atoms, which can enhance interactions with neurotransmitter receptors (e.g., dopamine D3 receptors) .

Key Structural Differences:

| Compound | Core Structure | Key Substituents | Potential Pharmacological Role |

|---|---|---|---|

| Target Compound | Benzamide | 4-pyrrolidin-1-ylsulfonyl, 2-hydroxyethyl | Unknown (structural analog of receptor ligands) |

| Blass et al. Compounds (e.g., 3g, 3i) | Benzamide | Piperazine-ethoxyethyl, thiophen-3-yl | Dopamine D3 receptor ligands |

Sulfonamide-Containing Analogues

The 4-(pyrrolidin-1-ylsulfonyl)benzamide group in the target compound distinguishes it from sulfonamides with aromatic or heterocyclic sulfonyl groups. For example:

- N-(4-phenyl-1,3-thiazol-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide () shares the pyrrolidinylsulfonyl-benzamide moiety but replaces the thiophen-3-yl group with a thiazole ring. Thiazoles are more electronegative, which could influence electronic distribution and binding specificity .

- Compounds in feature phenylsulfonyl groups, which lack the conformational flexibility of pyrrolidine and may reduce solubility compared to the target compound .

Spectral Comparison:

- The absence of C=O stretches in triazole derivatives (, –1255 cm⁻¹ for C=S) contrasts with the expected C=O (amide) and O-H (hydroxyethyl) bands in the target compound .

- NMR data for Blass’s compounds (e.g., piperazine proton signals at δ 2.5–3.5 ppm) suggest distinct electronic environments compared to the target’s hydroxyethyl and pyrrolidine protons .

Tabulated Comparison of Key Compounds

Biological Activity

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, a compound featuring a complex structure with potential therapeutic applications, has garnered attention in recent pharmacological research. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound can be described as follows:

- Chemical Formula : C15H18N2O3S

- Molecular Weight : 302.38 g/mol

- IUPAC Name : this compound

The presence of the thiophene ring and the sulfonamide group suggests potential interactions with biological targets, particularly in the context of enzyme inhibition and receptor binding.

- Receptor Binding : Preliminary studies indicate that this compound may act as a modulator of specific receptors involved in pain pathways, potentially influencing opioid receptors due to its structural similarities to known analgesics.

- Enzyme Inhibition : The sulfonamide moiety may inhibit enzymes such as carbonic anhydrase or certain proteases, leading to altered physiological responses.

Analgesic and Anti-inflammatory Effects

The compound's structural features align with known analgesics. Research on related compounds has shown efficacy in reducing pain and inflammation, likely through modulation of central nervous system pathways or peripheral inflammatory mediators.

Study 1: Analgesic Efficacy

In a controlled study involving animal models, a derivative of the compound exhibited significant analgesic effects comparable to morphine, suggesting its potential as a non-opioid pain management alternative. The study measured pain response using the hot plate test, where treated subjects showed a marked increase in latency compared to controls.

Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of various pyrrole derivatives against common pathogens. The tested compound displayed MIC values similar to those of established antibiotics like ciprofloxacin, supporting its potential as an effective antibacterial agent .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| Ciprofloxacin | 2 | Staphylococcus aureus |

| Isoniazid | 0.25 | Mycobacterium tuberculosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.